![molecular formula C15H12N2O3S B2687758 2-[(2-氰基苯基)磺酰]-N-甲基苯甲酰胺 CAS No. 477885-82-8](/img/structure/B2687758.png)

2-[(2-氰基苯基)磺酰]-N-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

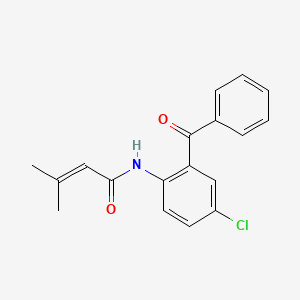

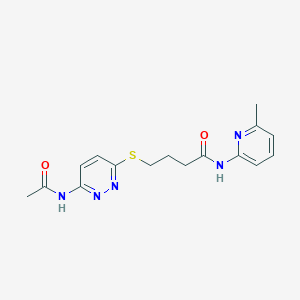

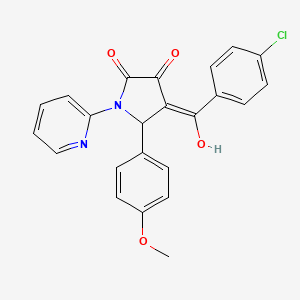

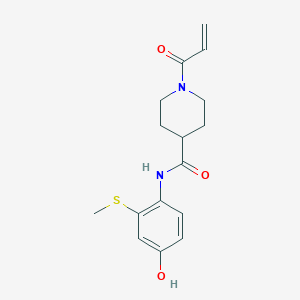

The compound “2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide” is a chemical substance with the CAS Number: 477885-82-8 . It has a molecular weight of 300.34 and its IUPAC name is 2-[(2-cyanophenyl)sulfonyl]-N-methylbenzamide .

Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular formula of this compound is C15H12N2O3S . For a detailed molecular structure analysis, it would be beneficial to refer to a dedicated chemical database or software that can provide a visual representation of the molecule.Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

合成和化学性质

新的合成途径

研究证明了与 2-[(2-氰基苯基)磺酰基]-N-甲基苯甲酰胺相关的衍生物的新合成途径,包括通过 EWG 稳定的 (2-异氰基苯硫基) 甲基阴离子的环合来开发 4H-1,4-苯并噻嗪衍生物。该过程涉及硫原子附近的去质子化,然后用各种亲电试剂捕获,展示了有机合成中的创新方法 (小林等人,2006 年)。

二氧化硫的无金属插入

另一项研究重点介绍了在紫外线照射下二氧化硫与芳基碘化物和甲硅烷基烯醇或烯丙基溴化物的无金属插入。这为磺化的环状化合物提供了一条温和、便捷的途径,这是有机化学领域合成复杂分子的一项重大进展 (叶等人,2020 年)。

生物活性

抗癌评估

对含有苯基氨基硫烷基部分的 1,4-萘醌衍生物的研究表明,该衍生物可能与 2-[(2-氰基苯基)磺酰基]-N-甲基苯甲酰胺具有相似的结构,具有显着的抗癌活性。这些化合物已经证明对各种人类癌细胞系具有有效的细胞毒性,表明在癌症治疗中具有潜在的应用 (Ravichandiran 等人,2019 年)。

材料科学

聚酰胺合成

对基于醚-砜-二羧酸的芳香族聚酰胺的制备和表征的研究展示了含砜化合物在开发高性能材料中的相关性。这些聚酰胺以其在极性溶剂中的溶解性和高玻璃化转变温度为特征,突出了砜衍生物在先进材料科学中的实用性 (Hsiao & Huang,1997 年)。

脱羧基化自由基磺酰化

通过脱羧基化自由基磺酰化合成砜代表了有机化学的重大进步,提供了一种具有广泛底物范围的氧化还原中性方案。该方法适用于复杂天然产物的后期修饰,突出了砜衍生物在合成结构多样且功能丰富的分子中的多功能性 (何等人,2020 年)。

安全和危害

未来方向

The future directions of this compound could involve further exploration of its potential applications in various fields. As a derivative of cyanoacetamides, it could be used in the synthesis of various heterocyclic compounds . Additionally, given the biological activities reported for many derivatives of cyanoacetamide , this compound could also have potential applications in medicinal chemistry and drug design.

属性

IUPAC Name |

2-(2-cyanophenyl)sulfonyl-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c1-17-15(18)12-7-3-5-9-14(12)21(19,20)13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQYHZDRJOCPEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2687675.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2687682.png)

![(2-Methoxyethyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2687684.png)

![Ethyl 3-(4-chlorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2687686.png)

![6-methanesulfonyl-N-[1-(4-methanesulfonylphenyl)ethyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2687689.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate](/img/structure/B2687692.png)

![tert-Butyl 3-[(propan-2-yl)amino]propanoate](/img/structure/B2687694.png)

![5-chloro-1-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2687698.png)